molecular formula C9H5Cl4F3 B6311594 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene CAS No. 1858250-72-2

1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene

Cat. No.: B6311594
CAS No.: 1858250-72-2
M. Wt: 311.9 g/mol
InChI Key: HMUUCTFGBKVWGR-UHFFFAOYSA-N
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Description

1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is an organic compound with the molecular formula C9H6Cl2F3 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and one hydrogen atom is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene typically involves the chlorination of 1,2-bis(methyl)-3-trifluoromethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.

    Reduction Reactions: Reduction of the dichloromethyl groups can be achieved using reducing agents like lithium aluminum hydride, producing the corresponding methylene derivatives.

Common Reagents and Conditions:

    Substitution: Hydroxide ions in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Alcohol derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Methylene derivatives.

Scientific Research Applications

1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1,2-Bis(dichloromethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1,2-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of dichloromethyl groups, leading to distinct reactivity and applications.

Uniqueness: 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups on the benzene ring. This combination imparts unique chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUUCTFGBKVWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl4F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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